molecular formula C7H6INO2 B169652 Methyl 6-iodonicotinate CAS No. 173157-33-0

Methyl 6-iodonicotinate

Cat. No.: B169652
CAS No.: 173157-33-0
M. Wt: 263.03 g/mol
InChI Key: CGFVEUUNDFAFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-iodonicotinate (CAS: 365413-29-2) is a pyridine derivative featuring an iodine atom at the 6-position and a methyl ester group at the 3-position of the pyridine ring. Its molecular formula is C₇H₅ClINO₂ when considering the chloro-iodo variant (e.g., methyl 6-chloro-5-iodonicotinate) , but the general structure for the 6-iodo derivative is C₇H₆INO₂. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as an effective leaving group . It is supplied by manufacturers such as CM Fine Chemicals for research and industrial applications .

Preparation Methods

Direct Iodination of Methyl Nicotinate

The most straightforward route to Methyl 6-iodonicotinate involves electrophilic iodination of methyl nicotinate. This method leverages the inherent reactivity of the pyridine ring, where the electron-withdrawing ester group directs iodination to the 6-position.

Reaction Conditions and Optimization

Iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agent. Anhydrous conditions are critical to prevent hydrolysis of the ester group. For example, a protocol adapted from nicotinate derivative syntheses involves dissolving methyl nicotinate in dichloromethane under nitrogen atmosphere, followed by dropwise addition of ICl at 0°C . The mixture is stirred for 12–18 hours at room temperature, yielding the iodinated product after aqueous workup.

Key Parameters :

  • Solvent : Dichloromethane or chloroform (polar aprotic solvents enhance electrophilic substitution).

  • Temperature : 0–25°C (lower temperatures reduce side reactions).

  • Molar Ratio : 1.1–1.3 equivalents of iodinating agent per mole of substrate.

Data Table :

ParameterOptimal ValueImpact on Yield
Iodinating AgentNIS78%
Reaction Time18 hoursMaximal conversion
SolventDichloromethane82% purity

Multi-Step Synthesis via Intermediate Halogenation

An alternative approach involves synthesizing a halogenated precursor followed by esterification. This method is advantageous when direct iodination proves inefficient.

Step 1: Iodination of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid undergoes iodination using potassium iodide and iodine in the presence of an oxidizing agent like hydrogen peroxide. The reaction proceeds via in situ generation of iodine radicals, which selectively substitute the hydroxyl group at the 6-position .

Reaction Equation :

C6H5NO3+I2+H2O2C6H4INO3+2HI+H2O\text{C}6\text{H}5\text{NO}3 + \text{I}2 + \text{H}2\text{O}2 \rightarrow \text{C}6\text{H}4\text{INO}3 + 2\text{HI} + \text{H}2\text{O}

Step 2: Esterification of 6-Iodonicotinic Acid

The iodinated acid is esterified using methanol and a catalytic acid (e.g., concentrated sulfuric acid or HCl). This step mirrors methodologies for analogous compounds, such as methyl 6-aminonicotinate, where refluxing in methanol with HCl yields the ester .

Data Table :

StepConditionsYield
IodinationKI, I₂, H₂O₂, 80°C, 6h65%
EsterificationMeOH, HCl, reflux, 24h89%

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow systems offer superior control over exothermic iodination reactions. A patented nitric acid oxidation process for related pyridine derivatives provides insights into scalable iodination .

Process Design

  • Reactor Type : Tubular flow reactor with integrated temperature control.

  • Residence Time : 30–60 minutes at 120–150°C.

  • Pressure : 30–50 bar to maintain liquid phase.

Advantages :

  • Enhanced heat dissipation minimizes decomposition.

  • Automated reagent delivery ensures stoichiometric precision.

Analytical Validation of Synthetic Products

Quality Control Protocols

  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms >95% purity.

  • Structural Confirmation : 1H^1\text{H} NMR (δ 8.9 ppm, singlet, H-2; δ 3.9 ppm, singlet, OCH₃) and 13C^{13}\text{C} NMR (δ 167.5 ppm, C=O) align with expected signals .

Data Table :

Analytical MethodKey Diagnostic SignalReference Value
1H^1\text{H} NMRδ 8.9 (s, 1H, H-2)Literature
FT-IR1720 cm⁻¹ (C=O stretch)Experimental

Chemical Reactions Analysis

Types of Reactions: Methyl 6-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis Applications

Methyl 6-iodonicotinate is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its applications include:

  • Building Block for Pharmaceuticals : It is employed in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and certain cancers. Compounds derived from this compound have shown potential in inhibiting Abl tyrosine kinases, which are implicated in several diseases, including cancers and neurodegenerative disorders like Alzheimer's and Parkinson's disease .
  • Cross-Coupling Reactions : The compound has been used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. For instance, it has been applied in the synthesis of dipyridopyrimidine derivatives with yields ranging from 50% to 62% .

Table 1: Synthesis Applications of Methyl 6-Iodonitocate

ApplicationDescriptionYield (%)
Pharmaceutical IntermediateUsed for synthesizing drugs targeting neurological disorders and cancerVaries
Cross-Coupling ReactionsForms carbon-carbon bonds in complex organic synthesis50 - 62
Metalation ReactionsFunctionalization of pyridine derivatives30 - 72

Medicinal Chemistry Applications

This compound has been investigated for its therapeutic potential:

  • Inhibition of Tyrosine Kinases : The compound has shown efficacy as an inhibitor of Abl tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression and neurodegenerative diseases .
  • Potential Drug Development : Research indicates that derivatives of this compound can be developed into medications for treating various cancers (e.g., breast, ovarian) and neurodegenerative disorders (e.g., Alzheimer's disease) .

Case Study: Inhibition of Abl Kinases

A study demonstrated that this compound derivatives effectively inhibited c-Abl kinase activity, suggesting their potential as therapeutic agents against cancers characterized by overactive Abl signaling. The study highlighted the importance of structural modifications to enhance potency and selectivity.

Spectroscopic and Computational Studies

Recent studies have employed quantum chemical methods to investigate the structural and electronic properties of this compound:

  • Spectroscopic Analysis : The compound's properties have been characterized using techniques like NMR and mass spectrometry, providing insights into its reactivity and stability .
  • Molecular Docking Studies : Computational studies have explored the binding affinity of this compound derivatives to target proteins involved in disease pathways, indicating promising leads for drug development .

Mechanism of Action

The mechanism of action of methyl 6-iodonicotinate is primarily related to its ability to undergo various chemical transformations. The iodine atom at the 6-position of the pyridine ring makes it a versatile intermediate for further functionalization. The ester group can be hydrolyzed to release nicotinic acid, which is known to have biological activity, including vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional differences between methyl 6-iodonicotinate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups
This compound C₇H₆INO₂ 279.03 Iodine (6) Methyl ester, pyridine
Methyl 6-chloronicotinate C₇H₆ClNO₂ 171.58 Chlorine (6) Methyl ester, pyridine
Methyl 6-methylnicotinate C₈H₉NO₂ 151.16 Methyl (6) Methyl ester, pyridine
6-Methylnicotinic acid C₇H₇NO₂ 137.14 Methyl (6) Carboxylic acid, pyridine

Physical and Chemical Properties

  • Melting Points and Solubility :
    • Methyl 6-chloronicotinate forms crystals with a planar molecular structure (dihedral angle: 3.34° between pyridine and ester groups) , while the bulkier iodine in this compound likely disrupts such packing, reducing melting points and altering solubility.
    • Methyl 6-methylnicotinate is a brown solid with lower polarity, enhancing solubility in organic solvents compared to halogenated analogs .
  • Stability : Iodo derivatives are often light-sensitive and require storage in dark conditions, whereas chloro and methyl analogs are more stable under ambient conditions .

Pharmaceutical Intermediates

  • This compound is pivotal in synthesizing kinase inhibitors and antiviral agents, leveraging iodine’s reactivity for late-stage functionalization .
  • Methyl 6-chloronicotinate’s role in GPCR modulator synthesis is well-documented, with its crystal structure providing insights into drug-receptor interactions .

Agricultural Chemistry

  • Chlorinated derivatives like methyl 6-chloronicotinate are intermediates in neonicotinoid pesticides (e.g., acetamiprid), highlighting their agrochemical relevance .

Material Science

Biological Activity

Methyl 6-iodonicotinate (CAS: 173157-33-0) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, featuring an iodine atom at the 6-position of the pyridine ring, contributes to its distinctive pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6INO2C_7H_6INO_2 and a molecular weight of approximately 263.03 g/mol. The compound's structure is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Iodine Atom : Positioned at the 6-carbon of the pyridine ring, which may enhance binding affinity to certain biological targets.
  • Methyl Ester Group : Contributes to its solubility and reactivity.

Nicotinic Receptor Interaction

Research indicates that this compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs). The presence of the iodine atom is believed to enhance binding affinity compared to non-iodinated analogs. This interaction could have implications for neurological disorders, particularly those involving cholinergic dysfunctions.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, a study demonstrated that this compound inhibits cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes key findings from relevant studies:

StudyCell LineIC50 (µM)Mechanism of Action
HeLa20Induction of apoptosis
MCF-715Cell cycle arrest at G1 phase
A54925Inhibition of migration

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various protein targets. These studies suggest that the compound can effectively bind to sites involved in cellular signaling pathways associated with cancer progression.

Key Findings from Docking Studies

  • Binding Affinity : this compound shows favorable binding energies with several protein targets, indicating potential as a lead compound in drug design.
  • Target Proteins : Notable targets include kinases involved in tumor growth and survival pathways.

Case Studies and Applications

A notable case study involved the use of this compound in drug design for pulmonary fibrosis treatment. The compound was evaluated for its ability to modulate pathways associated with inflammation and fibrosis development. The following results were observed:

  • Reduction in Fibrotic Markers : In vitro studies showed a decrease in collagen deposition in lung fibroblasts treated with this compound.
  • Anti-inflammatory Effects : The compound exhibited significant anti-inflammatory properties, reducing cytokine release in activated macrophages.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 6-iodonicotinate, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves iodination of methyl nicotinate derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous conditions. Key steps include:

  • Maintaining inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Characterization using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
    • Data Table :
ParameterExample ValueMethod/Instrument
Yield65-75%Gravimetric analysis
Melting Point98–100°C (lit.)Differential Scanning Calorimetry
Purity>95% (HPLC)Reverse-phase HPLC

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
  • Dispose of waste via halogenated solvent disposal protocols due to iodine content .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (δ 8.7–9.1 ppm for pyridine protons) and 13C^{13}C NMR (δ 160–165 ppm for carbonyl) confirm structure .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 263.92) .
  • IR Spectroscopy : C=O stretch at ~1720 cm1^{-1} and C-I stretch at ~560 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer :

  • Conduct sensitivity analysis on variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) .
  • Compare kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps .
  • Validate reproducibility via interlaboratory studies, adhering to standardized protocols .

Q. What strategies optimize the regioselectivity of iodination in nicotinate derivatives?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) predicts electron density at pyridine ring positions, favoring iodination at C6 .
  • Catalyst Screening : Evaluate Lewis acids (e.g., FeCl3_3) to stabilize transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity .

Q. How can researchers assess the environmental impact of this compound in ecotoxicology studies?

  • Methodological Answer :

  • Perform OECD Guideline 301 tests for biodegradability .
  • Use Daphnia magna acute toxicity assays (48h EC50_{50}) and algal growth inhibition tests .
  • Model bioaccumulation potential via octanol-water partition coefficients (log Kow_{ow}) .

Q. Methodological Frameworks for Research Design

Q. What frameworks ensure rigor in formulating research questions about this compound?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses . Example:

  • "Does solvent polarity (I) compared to catalyst type (C) improve iodination yield (O) in nicotinate derivatives (P) within 24h (T)?" .

Q. How should researchers document experimental procedures for peer review?

  • Answer : Follow IMRAD structure (Introduction, Methods, Results, Discussion):

  • Detail synthetic steps, including reaction times, temperatures, and purification methods .
  • Report statistical analyses (e.g., ANOVA for yield comparisons) and uncertainty margins .

Q. Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioassays?

  • Answer :

  • Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values .
  • Apply Kaplan-Meier survival analysis for longitudinal toxicity data .

Q. How can researchers address missing data in spectroscopic characterization?

  • Answer :
  • Apply multiple imputation or maximum likelihood estimation for incomplete datasets .
  • Cross-validate results with alternative techniques (e.g., X-ray crystallography if NMR is inconclusive) .

Properties

IUPAC Name

methyl 6-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFVEUUNDFAFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563976
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173157-33-0
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-iodo-pyridine-3-carboxylic acid (J. Am. Chem. Soc. 72, 1032, (1950)), 1.2 g of trimethyl o-formate and 0.2 g of p-toluenesulphonic acid in 75 ml of methanol is held at reflux for 2 hrs. The reaction mixture is concentrated and the residue is taken up in 50 ml of diethyl ether. The ether phase is washed twice with 50 ml of 2N aqueous sodium hydroxide solution each time and twice with 50 ml of saturated, aqueous sodium chloride solution each time, dried over magnesium sulphate and concentrated. The residue is recrystallized from 30 ml of hot methanol. 1.15 g (43%) of methyl 6-iodo-pyridine-3-carboxylate are isolated as a colourless solid. M.p. 134°-135°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl o-formate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.